molecular formula C14H13N3O4S B2823118 (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1203275-01-7

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2823118
CAS RN: 1203275-01-7
M. Wt: 319.34
InChI Key: XXQTZARAWZVYCL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) . The exact 3D structure would need to be determined experimentally, for example through X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of novel compounds containing isoxazole and pyrazole moieties, demonstrating the potential of these structures for various applications. For example, Kletskov et al. (2018) discussed the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, exhibiting synergetic effects when combined with antitumor drugs, indicating their potential in chemotherapy for brain tumors Kletskov et al., 2018.

Biological Activity

Compounds with isoxazole and pyrazole structures have been evaluated for various biological activities. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, revealing the potential of these compounds as anticancer agents Hassan et al., 2014.

Antimicrobial and Anti-Tumor Properties

The antimicrobial and anti-tumor properties of pyrazole and isoxazole derivatives have been extensively studied. Puthran et al. (2019) synthesized Schiff bases using thiophene and pyrazole-4-carboxaldehyde derivatives, showing significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents Puthran et al., 2019.

Gomha et al. (2016) reported on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated potent anti-tumor activity against hepatocellular carcinoma (HepG2) cell lines Gomha et al., 2016.

Corrosion Inhibition

Isoxazole and pyrazole derivatives have also found applications as corrosion inhibitors. Yadav et al. (2015) investigated the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, demonstrating significant efficiency, which could have implications for industrial applications Yadav et al., 2015.

Future Directions

Given the lack of information available on this specific compound, future research could focus on elucidating its physical and chemical properties, exploring potential synthetic routes, and investigating its biological activity and potential applications. This could involve experimental studies to determine its structure and properties, as well as computational studies to predict its reactivity and potential biological targets .

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-methoxy-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-17-7-10(13(15-17)19-2)14(18)20-8-9-6-11(21-16-9)12-4-3-5-22-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQTZARAWZVYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

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